molecular formula C13H17ClO2 B7996283 3-Methyl-4-iso-pentoxybenzoyl chloride

3-Methyl-4-iso-pentoxybenzoyl chloride

Cat. No.: B7996283
M. Wt: 240.72 g/mol
InChI Key: YRPHOGLURYQNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-iso-pentoxybenzoyl chloride is an organic compound with a benzoyl chloride functional group. This compound is characterized by the presence of a methyl group at the third position and an iso-pentoxy group at the fourth position on the benzene ring. It is used in various chemical synthesis processes due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-iso-pentoxybenzoyl chloride typically involves the acylation of 3-Methyl-4-iso-pentoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 3-Methyl-4-iso-pentoxybenzoic acid

    Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature

The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Methyl-4-iso-pentoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used under reflux conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    3-Methyl-4-iso-pentoxybenzoic acid: Formed by hydrolysis.

    3-Methyl-4-iso-pentoxybenzyl alcohol: Formed by reduction.

Scientific Research Applications

3-Methyl-4-iso-pentoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Material Science: In the preparation of polymers and advanced materials with specific functional properties.

    Biological Studies: As a reagent in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: In the development of novel therapeutic agents and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Methyl-4-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. The molecular targets include hydroxyl, amino, and thiol groups in various substrates. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the methyl and iso-pentoxy substituents.

    4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an iso-pentoxy group.

    3-Methylbenzoyl Chloride: Lacks the iso-pentoxy group.

Uniqueness

3-Methyl-4-iso-pentoxybenzoyl chloride is unique due to the presence of both a methyl group and an iso-pentoxy group on the benzene ring. This combination of substituents imparts specific reactivity and functional properties that are not observed in the similar compounds listed above. The iso-pentoxy group, in particular, provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.

Properties

IUPAC Name

3-methyl-4-(3-methylbutoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-9(2)6-7-16-12-5-4-11(13(14)15)8-10(12)3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHOGLURYQNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.